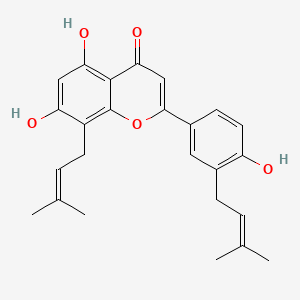

8,3'-Diprenylapigenin

説明

特性

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O5/c1-14(2)5-7-16-11-17(8-10-19(16)26)23-13-22(29)24-21(28)12-20(27)18(25(24)30-23)9-6-15(3)4/h5-6,8,10-13,26-28H,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIDLHYOWGCCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Natural Sources of 8-Prenylapigenin and Related Prenylflavonoids

An in-depth analysis of scientific literature reveals no direct references to a compound named "8,3'-Diprenylapigenin." It is plausible that this name is either a novel, uncharacterized molecule or a misnomer for a related, well-documented prenylflavonoid. This guide will therefore focus on the natural sources, isolation, and biological activities of the structurally similar and extensively studied prenylflavonoid, 8-Prenylapigenin , along with the closely related and more researched 8-Prenylnaringenin .

The primary natural source of 8-prenylapigenin and other related prenylflavonoids is the hop plant (Humulus lupulus L.).[1][2] These compounds are specifically concentrated in the lupulin glands of the female hop cones.[3] While hops are a well-established source, other plant families such as Leguminosae, Moraceae, Guttiferae, Umbelliferae, and Rutaceae are also known to produce prenylated flavonoids.[3] The concentration of these compounds can vary significantly between different hop cultivars.[4]

It is important to note that the content of 8-prenylnaringenin in hop cones is generally very low (less than 0.01% by weight).[5] 8-prenylnaringenin can also be produced from the isomerization of desmethylxanthohumol, which is present in higher concentrations in hops.[5]

Isolation and Purification of 8-Prenylapigenin and 8-Prenylnaringenin

The isolation of 8-prenylapigenin and related compounds from natural sources involves a multi-step process of extraction, fractionation, and purification.

Extraction

The initial step involves the extraction of the raw plant material, typically dried and ground hop cones, with a suitable solvent. Ethanol is a commonly used solvent for this purpose.[4] One described method involves mixing the hops with a 90% ethanol solution (v/v) to create a raw extract containing polar hop compounds.[4]

Fractionation and Purification

Following extraction, the crude extract undergoes fractionation and purification to isolate the target prenylflavonoids. A combination of techniques is often employed:

-

Supercritical Carbon Dioxide (sCO₂) Fractionation: This technique can be used to separate prenylflavonoids from other components like bitter acids.[4]

-

Selective Adsorption: Polyvinylpolypyrrolidone (PVPP) is an effective adsorbent for the enrichment of prenylflavonoids.[4] This step can yield an extract with a high concentration of these compounds.

-

Chromatography: Various chromatographic techniques are utilized for the final purification of individual prenylflavonoids. These can include column chromatography, preparative high-performance liquid chromatography (HPLC), and counter-current chromatography.

A general workflow for the isolation of these compounds is depicted in the diagram below.

Biological Activities and Signaling Pathways

8-prenylapigenin and 8-prenylnaringenin exhibit a range of biological activities, with anti-inflammatory and estrogenic effects being the most prominent.

Anti-inflammatory Activity

Both 8-prenylapigenin and 8-prenylnaringenin have demonstrated potent anti-inflammatory properties.[6] In in vitro models using lipopolysaccharide (LPS)-stimulated murine macrophages, these compounds were effective in inhibiting the gene expression and release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[6]

The underlying mechanism for this anti-inflammatory action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By preventing the activation of NF-κB, 8-prenylapigenin and 8-prenylnaringenin can effectively suppress the inflammatory cascade.

Estrogenic Activity

8-prenylnaringenin is recognized as one of the most potent phytoestrogens known.[1][2][3] Its estrogenic effects are mediated through interaction with estrogen receptors (ERα and ERβ).[5][7] 8-prenylapigenin also exhibits estrogenic properties, although it is considered to be weaker than 8-prenylnaringenin.[6]

The activation of estrogen receptors by these compounds can influence the expression of various genes, leading to physiological effects such as the potential alleviation of menopausal symptoms and effects on bone metabolism.[3][5] The estrogenic activity of 8-prenylnaringenin is significantly greater than that of other well-known phytoestrogens like genistein and coumestrol.[5]

Experimental Protocols

The following provides a generalized experimental protocol for the isolation and analysis of 8-prenylapigenin and related compounds from hop cones.

Materials and Equipment

-

Dried hop cones

-

Grinder or mill

-

Ethanol (90-96%)

-

Rotary evaporator

-

Supercritical CO₂ extractor

-

Polyvinylpolypyrrolidone (PVPP)

-

Diatomaceous earth

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Analytical HPLC system with a UV detector

-

Mass spectrometer (MS)

-

NMR spectrometer

Detailed Methodology

-

Sample Preparation: Dry the hop cones at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried cones into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered hop material in 90% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Stir the mixture at room temperature for 24 hours.

-

Filter the mixture and collect the ethanol extract.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation (Optional but Recommended):

-

Mix the crude extract with diatomaceous earth.

-

Subject the mixture to supercritical CO₂ extraction to remove non-polar compounds, including bitter acids.[4]

-

The remaining residue will be enriched in polyphenols.

-

-

Enrichment:

-

Dissolve the polyphenol-rich residue in an appropriate solvent.

-

Pass the solution through a column packed with PVPP.

-

Wash the column with water to remove unbound impurities.

-

Elute the prenylflavonoids from the PVPP using 96% ethanol.[4]

-

Evaporate the ethanol to obtain a prenylflavonoid-enriched powder.

-

-

Purification:

-

Dissolve the enriched powder in a suitable solvent for HPLC (e.g., methanol).

-

Perform preparative HPLC using a C18 column.

-

Use a gradient elution system with mobile phases such as water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Collect fractions based on the UV chromatogram.

-

-

Analysis and Identification:

-

Analyze the collected fractions using analytical HPLC to assess purity.

-

Confirm the identity and structure of the isolated compounds using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantitative Data

| Compound/Extract | Source | Method | Key Quantitative Data | Reference |

| 8-Prenylnaringenin | Humulus lupulus (Hops) | - | Concentration in hop cones: < 0.01% wt. | [5] |

| Xanthohumol | Humulus lupulus (Hops) | Ethanol extraction, sCO₂ fractionation, PVPP adsorption | "Xantho-Flav" extract with up to 85% Xanthohumol | [4] |

| 8-Prenylapigenin | Synthetic | - | IC₅₀ for cytotoxicity in RAW 264.7 cells: > 30 µM | [6] |

| 8-Prenylnaringenin | Synthetic | - | IC₅₀ for cytotoxicity in RAW 264.7 cells: > 30 µM | [6] |

Conclusion

While "this compound" remains an elusive compound in the current scientific literature, its close structural relatives, 8-prenylapigenin and 8-prenylnaringenin, are well-characterized prenylflavonoids with significant biological activities. Their primary natural source is the hop plant, and their isolation involves a series of extraction, fractionation, and chromatographic techniques. The potent anti-inflammatory and estrogenic properties of these compounds, mediated through pathways such as NF-κB and estrogen receptor signaling, make them promising candidates for further research and development in the pharmaceutical and nutraceutical industries. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with these valuable natural products.

References

- 1. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Prenylnaringenin - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of Hop Estrogen-Active Material for Production of Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.uniupo.it [research.uniupo.it]

- 7. Naringenin and Phytoestrogen 8-Prenylnaringenin Protect against Islet Dysfunction and Inhibit Apoptotic Signaling in Insulin-Deficient Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive 8,3'-Diprenylapigenin: A Technical Examination of a Yet-to-be-Discovered Natural Compound

A comprehensive search of scientific literature and databases reveals no documented discovery of 8,3'-Diprenylapigenin in medicinal plants. This in-depth technical guide addresses the current state of knowledge, or lack thereof, regarding this specific diprenylated flavonoid. While the apigenin backbone and prenylated flavonoids are common in the plant kingdom, the specific substitution pattern of 8,3'-diprenylation on an apigenin core has not been reported as a naturally occurring compound.

This guide will, therefore, pivot to the broader, well-documented class of diprenylated flavonoids , providing researchers, scientists, and drug development professionals with a framework for the discovery, analysis, and evaluation of such compounds, which may one day lead to the identification of this compound or similarly structured molecules.

The Landscape of Prenylated Flavonoids

Prenylated flavonoids are a significant class of plant secondary metabolites known for their diverse and potent biological activities. The addition of one or more prenyl groups to a flavonoid scaffold, such as apigenin, can dramatically enhance its bioactivity, including its anti-inflammatory, anticancer, and antimicrobial properties. This enhancement is often attributed to increased lipophilicity, which can improve membrane permeability and interaction with cellular targets.

While this compound remains undiscovered, numerous other diprenylated flavonoids have been isolated from various medicinal plants. These serve as valuable case studies for the methodologies that would be employed in the search for and characterization of novel compounds like this compound.

Hypothetical Discovery and Characterization Workflow

Should this compound be discovered, its scientific journey from plant material to a characterized compound with known biological activity would likely follow a standardized workflow. The following sections detail the experimental protocols and data presentation that would be integral to this process, drawing on established methods for analogous compounds.

Extraction and Isolation of Diprenylated Flavonoids

The initial step in the discovery of any new plant-derived compound is the extraction and isolation from the source material. The choice of solvent and chromatographic techniques is critical for successfully separating the target compound from a complex mixture of plant metabolites.

Table 1: Quantitative Data on Representative Diprenylated Flavonoids from Medicinal Plants

| Compound Name | Plant Source | Plant Part | Extraction Solvent | Yield (% of dry weight) | Reference |

| Broussonol A | Broussonetia kazinoki | Leaves | Ethanol | Not specified | [1] |

| Broussonol B | Broussonetia kazinoki | Leaves | Ethanol | Not specified | [1] |

| Broussonol C | Broussonetia kazinoki | Leaves | Ethanol | Not specified | [1] |

| Broussonol D | Broussonetia kazinoki | Leaves | Ethanol | Not specified | [1] |

| Broussonol E | Broussonetia kazinoki | Leaves | Ethanol | Not specified | [1] |

Note: Specific yield data for individual diprenylated flavonoids is often not explicitly stated in initial discovery papers. The focus is typically on structural elucidation.

Experimental Protocol: General Method for Extraction and Isolation of Diprenylated Flavonoids

-

Plant Material Preparation: The selected plant material (e.g., leaves, roots, bark) is dried and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent. Common solvents for flavonoids include ethanol, methanol, ethyl acetate, and chloroform. The choice of solvent is determined by the polarity of the target compounds. For diprenylated flavonoids, a solvent of medium polarity is often effective. Maceration, Soxhlet extraction, or ultrasound-assisted extraction are commonly employed techniques.

-

Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions are further purified using a combination of chromatographic techniques.

-

Column Chromatography (CC): Silica gel or Sephadex LH-20 are common stationary phases for the initial separation of compounds.

-

High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column is typically used for the final purification of the isolated compounds. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a small percentage of formic acid or acetic acid, is employed.

-

-

Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, COSY, HMQC, and HMBC experiments are used to elucidate the complete chemical structure, including the position of the prenyl groups.

-

UV-Vis Spectroscopy: To identify the flavonoid class based on its characteristic absorption maxima.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

References

biosynthesis pathway of 8,3'-Diprenylapigenin

An In-depth Technical Guide on the Biosynthesis of 8,3'-Diprenylapigenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylated flavonoids are a class of specialized plant metabolites characterized by the attachment of one or more isoprenoid side chains to a flavonoid backbone. This structural modification enhances the lipophilicity and membrane affinity of the compounds, often leading to increased biological activity.[1][2] this compound, a diprenylated flavone, has garnered interest for its potential pharmacological properties. Understanding its biosynthetic pathway is critical for metabolic engineering efforts aimed at its sustainable production and for the discovery of novel therapeutic agents.

This document provides a detailed overview of the core biosynthetic pathway leading to this compound, summarizing the precursor molecules, key enzymatic steps, and regulatory aspects. It includes quantitative data on related enzymatic reactions, detailed experimental protocols for pathway analysis, and visualizations of the key processes.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that combines two major metabolic routes: the phenylpropanoid pathway, which builds the C6-C3-C6 flavonoid scaffold, and the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, which supplies the prenyl donor molecule.[1][3] The pathway can be segmented into three main stages: formation of the apigenin core, synthesis of the prenyl donor, and the sequential prenylation of the apigenin backbone.

Stage 1: Phenylpropanoid and Flavonoid Synthesis The process begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions into 4-coumaroyl-CoA.[4] Chalcone synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This intermediate is subsequently cyclized by chalcone isomerase (CHI) to yield the flavanone naringenin.[5] Finally, the flavone backbone is created when flavone synthase (FNS) introduces a double bond into the C-ring of naringenin to produce apigenin.[4][6]

Stage 2: Isoprenoid Donor Synthesis The prenyl groups are derived from dimethylallyl diphosphate (DMAPP), which is synthesized via the MVA or MEP pathways.[3] DMAPP serves as the active isoprenoid donor for the prenylation reactions.

Stage 3: Stepwise Prenylation The apigenin core is believed to be prenylated in a stepwise manner by distinct prenyltransferase (PT) enzymes.

-

First Prenylation (C-8): A flavonoid-specific prenyltransferase attaches a DMAPP group to the C-8 position of the apigenin A-ring. The enzyme SfN8DT-1 from Sophora flavescens, known to prenylate naringenin at the C-8 position, also demonstrates activity with other flavonoids and is a strong candidate for this step.[3][7][8]

-

Second Prenylation (C-3'): A second prenyltransferase catalyzes the addition of another DMAPP group to the C-3' position of the B-ring of 8-prenylapigenin. While plant-based PTs often show strict regiospecificity for the A-ring, promiscuous microbial PTs, such as AnaPT and NovQ, have been shown to catalyze prenylation on the B-ring of flavonoids.[9][10] This suggests that a different type of PT is required for this second modification.

The complete proposed pathway is visualized in the diagram below.

Caption: Proposed biosynthetic pathway of this compound from L-Phenylalanine.

Key Enzymes in the Pathway

The synthesis of this compound relies on several classes of enzymes. While the upstream enzymes of the phenylpropanoid pathway are well-characterized, the prenyltransferases are the key determinants for the final structure.

-

Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate-CoA Ligase (4CL): These enzymes convert L-phenylalanine to 4-coumaroyl-CoA, the entry point into flavonoid synthesis.[4]

-

Chalcone Synthase (CHS): A type III polyketide synthase that catalyzes the formation of the chalcone scaffold.[5]

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.[5]

-

Flavone Synthase (FNS): A member of the 2-oxoglutarate-dependent dioxygenase (2-ODD) family or a cytochrome P450, it desaturates the C-ring of naringenin to form apigenin.[6]

-

Prenyltransferases (PTs): These are the key enzymes for generating structural diversity. They catalyze the Friedel–Crafts alkylation of the flavonoid skeleton.[1][11] Plant flavonoid PTs are typically membrane-bound and exhibit high regio- and substrate specificity.[7][12]

-

C8-Prenyltransferase (e.g., SfN8DT-1): This enzyme from Sophora flavescens specifically transfers a dimethylallyl group to the C-8 position of flavanones like naringenin and can also use apigenin as a substrate.[3][8]

-

C3'-Prenyltransferase (Putative): An enzyme capable of prenylating the B-ring is required. Microbial PTs like AnaPT have been shown to catalyze C-3' prenylation, highlighting a potential source for such biocatalysts.[9]

-

Quantitative Data

Quantitative kinetic data for the specific enzymes involved in the this compound pathway are limited. However, data from homologous enzymes acting on similar substrates provide valuable benchmarks for reaction efficiency.

| Enzyme | Substrate(s) | Apparent Kₘ (µM) | kcat/Kₘ (s⁻¹ M⁻¹) | Divalent Cation | Source Organism | Reference(s) |

| SfN8DT-1 | Naringenin, DMAPP | 110 (Naringenin) | N/A | Mg²⁺ | Sophora flavescens | [7] |

| LaPT1 | Genistein, DMAPP | 30 (Genistein) | N/A | Mg²⁺, Mn²⁺ | Lupinus albus | [13] |

| FgPT1 | Naringenin, DMAPP | 108.3 | 61.92 | Ba²⁺ | Fusarium globosum | [14] |

| FgPT1 | Liquiritigenin, DMAPP | 338.1 | 1.18 | Ba²⁺ | Fusarium globosum | [14] |

N/A: Data not available in the cited literature.

Experimental Protocols

Protocol: In Vitro Flavonoid Prenyltransferase Activity Assay

This protocol describes a method to determine the activity of a candidate prenyltransferase (PT) enzyme using microsomal protein extracts from recombinant yeast or plant tissues.

1. Reagents and Buffers:

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 10% (v/v) glycerol, 2 mM DTT.

-

Reaction Buffer: 25 mM MOPS (pH 7.0), 1 mM DTT.

-

Substrates: 10 mM stock of flavonoid (e.g., Apigenin, 8-Prenylapigenin) in DMSO; 10 mM stock of DMAPP in water.

-

Cofactor: 1 M MgCl₂ stock.

-

Stop Solution: Methanol (HPLC grade).

2. Microsome Preparation:

-

Homogenize yeast cells or plant tissue expressing the PT gene in ice-cold Extraction Buffer.

-

Centrifuge the homogenate at 10,000 x g for 15 min at 4°C to remove cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.

-

Discard the supernatant. Resuspend the microsomal pellet in a minimal volume of Reaction Buffer.

-

Determine protein concentration using a Bradford assay.[15]

3. Enzymatic Reaction:

-

In a microcentrifuge tube, prepare a 200 µL reaction mixture containing:

-

Initiate the reaction by adding the microsomal protein.

-

Incubate at 30°C for 30-60 minutes.[16]

-

Terminate the reaction by adding an equal volume (200 µL) of methanol.

-

Vortex and centrifuge at 15,000 x g for 10 min to pellet precipitated protein.

-

Analyze the supernatant for product formation using LC-MS/MS.

Protocol: LC-MS/MS Quantification of Prenylated Flavonoids

This protocol outlines a general method for the separation and quantification of prenylated flavonoids from in vitro assay samples or plant extracts.

1. Instrumentation and Columns:

-

System: UPLC or HPLC system coupled to a triple-quadrupole mass spectrometer.[17]

-

Interface: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in negative ion mode for flavonoids.[18]

-

Column: C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size).[16]

2. Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: 0.1% Formic Acid in Acetonitrile.[16]

3. Chromatographic Conditions:

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: Linear gradient from 10% to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: Linear gradient from 95% to 10% B

-

10.1-12 min: Re-equilibration at 10% B

-

4. Mass Spectrometry Parameters:

-

Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Transitions: Determine the specific precursor-to-product ion transitions for 8-prenylapigenin and this compound using authentic standards or by infusion.

-

Optimization: Optimize cone voltage and collision energy for each transition to maximize sensitivity.

5. Quantification:

-

Generate a standard curve using serial dilutions of an authentic this compound standard.

-

Calculate the concentration in unknown samples by interpolating their peak areas against the standard curve.

Caption: Workflow for prenyltransferase characterization and product quantification.

Regulatory Control of the Pathway

The biosynthesis of flavonoids, including prenylated derivatives, is tightly regulated at the transcriptional level. The expression of biosynthetic genes like CHS, CHI, FNS, and PTs is controlled by a combination of transcription factors (TFs), primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.

These TFs often form a ternary complex, known as the MBW complex (MYB-bHLH-WD40), which binds to specific cis-regulatory elements in the promoters of target genes to activate their transcription.[19] The tissue-specific accumulation of prenylated flavonoids, such as in the roots of Sophora flavescens, is a direct result of the localized expression of the relevant biosynthetic genes, including the prenyltransferases.[3][8] Environmental stimuli and developmental cues can modulate the activity of these TFs, thereby controlling the flux through the pathway and the profile of secondary metabolites produced.

Caption: Transcriptional regulation model for flavonoid biosynthesis genes.

References

- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Cloning and characterization of naringenin 8-prenyltransferase, a flavonoid-specific prenyltransferase of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoid Production: Current Trends in Plant Metabolic Engineering and De Novo Microbial Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Synthetic production of prenylated naringenins in yeast using promiscuous microbial prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NovQ is a prenyltransferase capable of catalyzing the addition of a dimethylallyl group to both phenylpropanoids and flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Prenylation of Flavanones by an Aromatic Prenyltransferase from Fusarium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin [frontiersin.org]

- 17. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]

- 18. peerj.com [peerj.com]

- 19. encyclopedia.pub [encyclopedia.pub]

8,3'-Diprenylapigenin: A Review of a Phantom Molecule and its Well-Studied Relative, 8-Prenylapigenin

A Note to the Reader: Initial literature searches for the compound "8,3'-Diprenylapigenin" did not yield any specific scientific reports, suggesting that this particular diprenylated derivative of apigenin may be a novel, yet-to-be-synthesized, or theoretical molecule. In the absence of data on this compound, this technical guide will focus on its closely related and well-researched analog, 8-Prenylapigenin (8-PA) . This potent flavonoid has garnered significant interest for its diverse biological activities. This guide serves researchers, scientists, and drug development professionals by providing a comprehensive overview of the history, synthesis, and biological activities of 8-Prenylapigenin, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction to 8-Prenylapigenin

8-Prenylapigenin, also known as licoflavone C, is a prenylated flavonoid that has been isolated from various plant sources, including Glycyrrhiza inflata (licorice)[1]. Like other prenylated flavonoids, the addition of a lipophilic prenyl group to the apigenin backbone enhances its biological activity compared to the parent compound. It is structurally related to other well-known phytoestrogens like 8-prenylnaringenin[2][3]. Research has primarily focused on its anti-inflammatory and estrogenic properties, making it a compound of interest for potential therapeutic applications.

History and Isolation

The discovery of 8-Prenylapigenin is rooted in the broader exploration of phytoestrogens from plants. While its exact first isolation is not as prominently documented as some other flavonoids, its characterization has been a part of efforts to identify the bioactive constituents of medicinal plants like licorice[1].

Isolation of 8-Prenylapigenin from Glycyrrhiza inflata

A common method for the isolation of 8-Prenylapigenin involves bioassay-guided fractionation. An illustrative protocol is as follows:

-

Extraction: The plant material (e.g., roots of Glycyrrhiza inflata) is extracted with a solvent such as methanol.

-

Fractionation: The crude extract is then subjected to a series of fractionations using different solvents of varying polarity.

-

Chromatography: The bioactive fractions are further purified using chromatographic techniques. This can include column chromatography over silica gel.

-

Final Purification: Final purification is often achieved by semi-preparative High-Performance Liquid Chromatography (HPLC)[1].

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1D and 2D) and Mass Spectrometry (MS)[1].

The workflow for a typical isolation process can be visualized as follows:

References

- 1. Estrogen Receptor (ER) Subtype Selectivity Identifies 8-Prenylapigenin as an ERβ Agonist from Glycyrrhiza inflata and Highlights the Importance of Chemical and Biological Authentication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and vascularprotective properties of 8-prenylapigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 8,3'-Diprenylapigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,3'-Diprenylapigenin is a prenylated flavonoid that, due to its structural similarity to other well-studied prenylated flavonoids, holds significant therapeutic potential. While direct experimental data on this compound remains limited, this guide synthesizes the current understanding of its predicted biological activities by examining the extensive research on its close structural analog, 8-prenylapigenin (8-PA), and the parent compound, apigenin. This document provides a comprehensive overview of the anticipated anti-inflammatory, anticancer, and neuroprotective properties of this compound, including detailed experimental protocols and a summary of quantitative data from related compounds to guide future research. Furthermore, key signaling pathways likely modulated by this compound are visualized to provide a deeper understanding of its potential mechanisms of action.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants and are known for their broad spectrum of biological activities. The addition of one or more prenyl groups to the flavonoid backbone can significantly enhance their pharmacological properties, including increased bioavailability and potency. This compound, a flavonoid featuring two prenyl groups attached to the apigenin scaffold, is a compound of emerging interest.

Currently, there is a notable scarcity of direct experimental studies on this compound. Consequently, this technical guide will extrapolate its potential biological activities based on the well-documented effects of 8-prenylapigenin (8-PA) and apigenin. It is hypothesized that the additional prenyl group at the 3'-position of this compound may further enhance its lipophilicity and cellular uptake, potentially leading to increased efficacy in various therapeutic areas. This guide aims to provide a foundational resource for researchers and drug development professionals to stimulate and inform future investigations into this promising compound.

Predicted Biological Activities

Based on the activities of structurally related compounds, this compound is predicted to exhibit significant anti-inflammatory, anticancer, and neuroprotective effects.

Anti-inflammatory Activity

The anti-inflammatory properties of 8-prenylapigenin are well-documented. It has been shown to be a potent inhibitor of pro-inflammatory mediators.[1][2][3] This activity is largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

Key Mechanisms:

-

Inhibition of Pro-inflammatory Mediators: 8-PA effectively inhibits the lipopolysaccharide (LPS)-induced gene expression and release of tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), nitric oxide (NO), and prostaglandin E2 (PGE2).[1][2][3]

-

NF-κB Pathway Inhibition: A crucial mechanism underlying its anti-inflammatory effect is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

-

Reduction of Reactive Oxygen Species (ROS): 8-PA has been observed to decrease the accumulation of reactive oxygen species, which are known to contribute to inflammatory processes.[1][3]

The presence of a second prenyl group in this compound is anticipated to enhance these anti-inflammatory effects due to increased interaction with cellular membranes and target proteins.

Anticancer Activity

Apigenin and its prenylated derivatives have demonstrated promising anticancer activities across various cancer cell lines.[4] The addition of prenyl groups generally increases the cytotoxicity of flavonoids towards cancer cells.

Key Mechanisms:

-

Induction of Apoptosis: Apigenin is known to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and activation of caspases.

-

Cell Cycle Arrest: It can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.

-

Inhibition of PI3K/Akt/mTOR Pathway: Apigenin has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.

It is plausible that this compound will exhibit enhanced anticancer properties compared to apigenin and 8-prenylapigenin.

Neuroprotective Effects

Flavonoids, including apigenin, have been investigated for their neuroprotective potential.[5][6] They are believed to protect neurons from damage and degeneration through various mechanisms.

Key Mechanisms:

-

Antioxidant Activity: The ability to scavenge free radicals and reduce oxidative stress is a key neuroprotective mechanism of flavonoids.

-

Anti-inflammatory Effects in the Brain: By inhibiting neuroinflammation, which is implicated in the pathogenesis of neurodegenerative diseases, these compounds can protect neuronal cells.

-

Modulation of Signaling Pathways: Apigenin has been shown to modulate signaling pathways crucial for neuronal survival and function.[5]

The enhanced lipophilicity of this compound may facilitate its crossing of the blood-brain barrier, potentially leading to more potent neuroprotective effects.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available, the following tables summarize the known quantitative data for 8-prenylapigenin and related compounds to serve as a benchmark for future studies.

Table 1: Anti-inflammatory and Cytotoxic Activity of 8-Prenylapigenin (8-PA)

| Biological Activity | Cell Line | Assay | Result | Reference |

| Cytotoxicity | RAW 264.7 murine macrophages | MTT Assay | IC50 > 30 µM | [1][2][3] |

| Inhibition of TNF-α release | LPS-stimulated RAW 264.7 cells | ELISA | Potent inhibition | [1][2][3] |

| Inhibition of NO release | LPS-stimulated RAW 264.7 cells | Griess Assay | Potent inhibition | [1][2][3] |

| Inhibition of PGE2 release | LPS-stimulated RAW 264.7 cells | ELISA | Potent inhibition | [1][2][3] |

| PGI2 Production | Human Umbilical Vein Endothelial Cells (HUVEC) | ELISA | Significant increase at 10 nM | [1][2][3] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to evaluate the biological activity of this compound, based on protocols used for 8-prenylapigenin and other flavonoids.

Cell Culture

-

RAW 264.7 Murine Macrophages: These cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (vehicle-treated) group.

Measurement of Pro-inflammatory Mediators

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α and PGE2 using commercially available ELISA kits according to the manufacturer's instructions.

-

Measure the concentration of nitric oxide (NO) in the supernatant using the Griess reagent.

Western Blot Analysis for Signaling Pathway Proteins

-

Treat cells with this compound with or without a stimulant (e.g., LPS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., p-NF-κB, IκBα, p-Akt, Akt, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow for its biological evaluation.

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

Caption: Predicted inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Caption: A typical experimental workflow for evaluating the biological activity of this compound.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural characteristics of this compound strongly suggest that it possesses significant anti-inflammatory, anticancer, and neuroprotective properties, likely exceeding the potency of its mono-prenylated and non-prenylated parent compounds. The addition of a second prenyl group is expected to enhance its lipophilicity, leading to improved cellular uptake and interaction with molecular targets.

Future research should focus on the following areas:

-

Synthesis and Characterization: Development of an efficient and scalable synthesis method for this compound is crucial for enabling comprehensive biological studies.

-

In Vitro Biological Evaluation: Systematic in vitro screening is needed to determine the IC50 values for its anti-inflammatory, anticancer, and neuroprotective effects in relevant cell models.

-

Mechanism of Action Studies: Detailed molecular studies are required to elucidate the precise mechanisms by which this compound exerts its biological effects, including its impact on key signaling pathways.

-

In Vivo Studies: Following promising in vitro results, in vivo studies in appropriate animal models will be essential to evaluate its efficacy, pharmacokinetics, and safety profile.

This technical guide provides a foundational framework to encourage and guide future research into the therapeutic potential of this compound. The insights from studies on related compounds, combined with the anticipated enhancements conferred by its unique structure, position this compound as a highly promising candidate for further drug discovery and development efforts.

References

- 1. research.uniupo.it [research.uniupo.it]

- 2. Anti-inflammatory and vascularprotective properties of 8-prenylapigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemopreventive Agents from Nature: A Review of Apigenin, Rosmarinic Acid, and Thymoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of 8,3'-Diprenylapigenin Bioactivity: An In-depth Technical Guide

To the Esteemed Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the preliminary screening of the bioactivity of a prenylated flavonoid. The initial request specified 8,3'-Diprenylapigenin . However, a comprehensive search of the current scientific literature did not yield any data for a compound with this specific name and structure. It is possible that this is a novel or exceptionally rare derivative of apigenin with limited to no published research.

Therefore, this guide will focus on the closely related and well-researched molecule, 8-Prenylapigenin , a compound that has demonstrated a range of interesting biological activities. We will provide a detailed overview of its known bioactivities, supported by quantitative data, experimental protocols, and signaling pathway diagrams as requested.

Overview of 8-Prenylapigenin Bioactivity

8-Prenylapigenin (8-PA) is a flavonoid structurally related to apigenin, characterized by the presence of a prenyl group at the C8 position of the A-ring. This structural modification has been shown to influence its pharmacological profile. The primary bioactivities of 8-prenylapigenin that have been investigated include its anti-inflammatory, vascular-protective, and potential anti-cancer effects.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the bioactivity of 8-Prenylapigenin from the cited literature.

Table 1: Cytotoxicity of 8-Prenylapigenin

| Cell Line | Assay | Endpoint | Result |

| RAW 264.7 (Murine Macrophages) | Cytotoxicity Assay | IC50 | > 30 µM[1][2] |

Table 2: Anti-inflammatory Activity of 8-Prenylapigenin in LPS-stimulated RAW 264.7 Macrophages

| Target | Assay | Effect | Notes |

| TNF-α, iNOS, COX-2 | RT-PCR | Inhibition of gene expression | |

| TNF-α, NO, PGE2 | ELISA | Inhibition of release | |

| NF-κB | EMSA | Inhibition of activation | |

| Reactive Oxygen Species (ROS) | DCFH-DA Assay | Inhibition of accumulation |

Table 3: Vascular-Protective Effects of 8-Prenylapigenin

| Cell Line | Target | Assay | Effect | Maximal Effect |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Prostacyclin (PGI2) Production | ELISA | Significant Increase | 10 nM[1][2] |

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to assess the bioactivity of 8-Prenylapigenin.

Cell Culture and Treatment

-

Cell Lines:

-

RAW 264.7 (murine macrophage cell line) for anti-inflammatory assays.

-

Human Umbilical Vein Endothelial Cells (HUVEC) for vascular-protective assays.

-

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM for RAW 264.7) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

-

Treatment: For inflammation studies, RAW 264.7 cells are typically stimulated with lipopolysaccharide (LPS) (e.g., 0.1 µg/ml for 24 hours) in the presence or absence of varying concentrations of 8-Prenylapigenin.[1][2]

Cytotoxicity Assay

-

Principle: To determine the concentration range at which 8-Prenylapigenin is not toxic to the cells, a cytotoxicity assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of 8-Prenylapigenin for a specified period (e.g., 24 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Measurement of Pro-inflammatory Mediators

-

Nitric Oxide (NO) Production (Griess Assay):

-

Collect the culture supernatant from treated and untreated cells.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.

-

-

Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α) Release (ELISA):

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for PGE2 and TNF-α.

-

Follow the manufacturer's instructions to measure the concentration of these mediators in the cell culture supernatant.

-

Gene Expression Analysis (RT-PCR)

-

Principle: Reverse Transcription Polymerase Chain Reaction (RT-PCR) is used to measure the mRNA levels of pro-inflammatory genes (e.g., TNF-α, iNOS, COX-2).

-

Procedure:

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

Perform PCR using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the PCR products by gel electrophoresis to visualize the expression levels.

-

Nuclear Factor-kappaB (NF-κB) Activation (EMSA)

-

Principle: Electrophoretic Mobility Shift Assay (EMSA) is used to detect the activation and nuclear translocation of NF-κB.

-

Procedure:

-

Extract nuclear proteins from the cells.

-

Incubate the nuclear extracts with a radiolabeled DNA probe containing the NF-κB binding consensus sequence.

-

Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the shifted bands corresponding to the NF-κB-DNA complex by autoradiography.

-

Reactive Oxygen Species (ROS) Accumulation

-

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.

-

Procedure:

-

Load the cells with DCFH-DA, which is non-fluorescent.

-

Intracellular esterases cleave the acetate groups, and in the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

Mandatory Visualizations: Signaling Pathways and Workflows

Below are the diagrams representing the key signaling pathways and experimental workflows described in this guide, generated using the DOT language.

Caption: Experimental workflow for assessing the anti-inflammatory activity of 8-Prenylapigenin.

Caption: Anti-inflammatory signaling pathway modulated by 8-Prenylapigenin.

Caption: Vascular-protective signaling pathway of 8-Prenylapigenin in HUVECs.

Conclusion

The preliminary screening of 8-Prenylapigenin reveals its significant potential as a bioactive compound with notable anti-inflammatory and vascular-protective properties. The inhibition of the NF-κB pathway and the reduction of reactive oxygen species are key mechanisms underlying its anti-inflammatory effects. Furthermore, its ability to stimulate the production of the atheroprotective prostacyclin in endothelial cells highlights its potential in cardiovascular health. While the initial request for this compound could not be fulfilled due to a lack of available data, the comprehensive analysis of 8-Prenylapigenin provides a solid foundation for further research and development in the field of flavonoid-based therapeutics. Future studies should focus on elucidating the detailed molecular mechanisms and evaluating the in vivo efficacy and safety of this promising natural product.

References

In Silico Target Prediction of 8,3'-Diprenylapigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 8,3'-Diprenylapigenin and In Silico Target Prediction

This compound is a prenylated flavonoid, a class of natural products known for their diverse pharmacological activities. The addition of lipophilic prenyl groups to the apigenin backbone can significantly alter its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for drug discovery. Identifying the molecular targets of such natural products is a critical step in understanding their mechanism of action and therapeutic potential.

In silico target prediction has emerged as a powerful and cost-effective strategy in early-stage drug discovery.[1] These computational approaches can rapidly screen vast biological target space to generate hypotheses about the potential protein partners of a small molecule, thereby guiding subsequent experimental validation.[2] This guide provides a detailed framework for the in silico target prediction of this compound, outlining a robust workflow, potential targets based on analogous compounds, and the experimental protocols required for validation.

A Proposed In Silico Target Prediction Workflow

A robust in silico target prediction strategy for a novel natural product like this compound typically integrates multiple computational approaches to enhance the reliability of the predictions. This consensus-based approach minimizes the biases inherent in any single method.[1][2]

A generalized workflow can be conceptualized as follows:

Methodologies for In Silico Target Prediction

The proposed workflow integrates two primary categories of computational methods: ligand-based and structure-based approaches.

-

Ligand-Based Approaches: These methods leverage the principle that structurally similar molecules often exhibit similar biological activities.

-

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that are critical for binding to a specific target. The pharmacophore model of this compound can be used to screen databases of known protein targets.[3][4]

-

Similarity Ensemble Approach (SEA): This is a widely used method that compares the 2D structure of the query molecule against sets of known ligands for a large number of protein targets to statistically rank potential targets.[2]

-

Publicly Available Web Servers: Several online tools, such as SwissTargetPrediction and SuperPred, utilize a combination of 2D and 3D similarity measures to predict potential targets.[2]

-

-

Structure-Based Approaches: These methods rely on the three-dimensional structure of potential protein targets.

-

Reverse Docking (or Inverse Virtual Screening): In this approach, the 3D structure of this compound is docked into the binding sites of a large collection of crystallographically determined protein structures. The binding affinity is estimated using a scoring function, and the proteins are ranked based on their predicted affinity for the molecule.

-

Potential Targets of Diprenylated Apigenin Derivatives

In the absence of direct in silico studies on this compound, we can infer potential targets from experimental studies on the closely related compound, 8-prenylapigenin. These studies provide a valuable starting point for generating hypotheses for the diprenylated analogue.

| Potential Target | Therapeutic Area | Evidence from Analogue (8-prenylapigenin) |

| Nuclear Factor-kappa B (NF-κB) | Inflammation, Cancer | Inhibition of NF-κB activation. |

| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | Inhibition of LPS-induced gene expression. |

| Estrogen Receptors (ERα and ERβ) | Hormone-dependent conditions | Weak estrogenic activity observed. |

Signaling Pathways of Potential Relevance

Based on the potential targets identified from analogous compounds, the following signaling pathways are of significant interest for investigating the mechanism of action of this compound.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation and is implicated in various chronic diseases, including cancer.[5] The canonical pathway involves the activation of the IKK complex, which leads to the phosphorylation and subsequent degradation of IκB proteins. This releases the NF-κB dimers (typically p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes.[6]

COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a key role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, such as PGE2.[7] Upregulation of COX-2 is a hallmark of many inflammatory conditions and cancers.[8]

Experimental Protocols for Target Validation

Following the generation of a prioritized list of potential targets from in silico screening, experimental validation is essential to confirm the computational predictions.[9][10]

General Workflow for Experimental Validation

Detailed Methodologies

-

Enzyme Inhibition Assays:

-

Objective: To determine if this compound can directly inhibit the enzymatic activity of a predicted target (e.g., COX-2).

-

Protocol Outline (for COX-2):

-

Recombinant human COX-2 enzyme is incubated with arachidonic acid as the substrate in the presence of varying concentrations of this compound.

-

The production of prostaglandin E2 (PGE2) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

The concentration of this compound that causes 50% inhibition of COX-2 activity (IC50) is calculated.

-

-

-

Cell-Based Assays for NF-κB Inhibition:

-

Objective: To assess the ability of this compound to inhibit NF-κB activation in a cellular context.

-

Protocol Outline (using RAW 264.7 macrophages):

-

RAW 264.7 cells are pre-treated with various concentrations of this compound for a specified time.

-

The cells are then stimulated with lipopolysaccharide (LPS) to induce NF-κB activation.

-

Nuclear extracts are prepared, and the activation of NF-κB is quantified using an Electrophoretic Mobility Shift Assay (EMSA) or a reporter gene assay (e.g., luciferase assay with an NF-κB response element).

-

-

-

Direct Binding Assays:

-

Objective: To confirm a direct physical interaction between this compound and a purified target protein and to quantify the binding affinity.

-

Methods:

-

Surface Plasmon Resonance (SPR): The target protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. The binding and dissociation are monitored in real-time to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC): This technique measures the heat change upon the binding of the ligand to the protein to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.

-

MicroScale Thermophoresis (MST): This method measures the change in the movement of a fluorescently labeled protein in a microscopic temperature gradient upon ligand binding to determine the binding affinity.

-

-

Conclusion

While direct computational studies on this compound are yet to be published, the established in silico methodologies provide a powerful framework for elucidating its molecular targets. By combining ligand- and structure-based approaches, a list of high-confidence potential targets can be generated. Drawing inferences from the known biological activities of the structurally similar compound, 8-prenylapigenin, suggests that key inflammatory pathways involving NF-κB and COX-2 are promising areas for investigation. The successful application of the integrated computational and experimental workflow outlined in this guide will be instrumental in unlocking the therapeutic potential of this compound and other novel natural products.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of bioactive natural products by pharmacophore-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chimia.ch [chimia.ch]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Experimental validation of in silico target predictions on synergistic protein targets - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Novelty of 8,3'-Diprenylapigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the prospective novelty and therapeutic potential of 8,3'-Diprenylapigenin, a currently uncharacterized prenylated flavonoid. Based on a comprehensive review of its parent compound, apigenin, and related monoprenylated analogs, this document outlines a hypothetical framework for the synthesis, biological evaluation, and mechanistic elucidation of this novel molecule. The addition of two prenyl groups to the apigenin scaffold is predicted to enhance its lipophilicity and potentially augment its inherent anti-inflammatory and anticancer properties. This guide provides detailed experimental protocols and conceptualizes key signaling pathways that may be modulated by this compound, offering a roadmap for its future investigation as a potential therapeutic agent.

Introduction: The Case for a Novel Prenylated Flavonoid

Apigenin, a widely studied dietary flavonoid, is known for its low toxicity and a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Prenylation, the attachment of a prenyl group, is a common modification in natural products that often enhances their biological activity by increasing their affinity for biological membranes and protein targets. While 8-prenylapigenin has been synthesized and shown to possess potent anti-inflammatory properties, the diprenylated analog, this compound, remains unexplored in scientific literature.[3][4] This guide puts forth the hypothesis that this compound represents a novel chemical entity with potentially superior pharmacological properties compared to its monoprenylated and non-prenylated precursors.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a regioselective prenylation strategy. Both enzymatic and chemical methods are plausible.

2.1. Enzymatic Synthesis

The use of specific prenyltransferases could offer a highly regioselective route to this compound.[5][6] A two-step enzymatic reaction could be envisioned, starting with apigenin.

-

Step 1: Regiospecific prenylation at the C8 position using a C8-prenyltransferase.

-

Step 2: Subsequent regioselective prenylation at the C3' position of the B-ring using a C3'-prenyltransferase.

2.2. Chemical Synthesis

A multi-step chemical synthesis can also be proposed, likely involving protection-deprotection steps to achieve the desired regioselectivity. A plausible route is outlined below.

Caption: Proposed chemical synthesis workflow for this compound.

Predicted Biological Activities and Mechanistic Insights

Based on the known activities of apigenin and 8-prenylapigenin, this compound is predicted to exhibit significant anti-inflammatory and anticancer properties. The enhanced lipophilicity due to the two prenyl groups may lead to improved cellular uptake and target engagement.

3.1. Anti-Inflammatory Activity

Apigenin and its derivatives are known to suppress inflammatory responses.[7][8] 8-prenylapigenin, for instance, inhibits the production of pro-inflammatory mediators by suppressing the NF-κB signaling pathway.[3][4] It is hypothesized that this compound will also target key inflammatory pathways.

3.2. Anticancer Activity

Apigenin exerts anticancer effects by modulating various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis.[9][10][11] The addition of prenyl groups may enhance these effects.

3.3. Postulated Signaling Pathway Modulation

The primary signaling pathways likely to be affected by this compound include the NF-κB and PI3K/Akt pathways, both central to inflammation and cancer.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.

Quantitative Data Summary (Hypothetical)

The following table presents predicted IC50 values for this compound based on the activities of related compounds. These values require experimental validation.

| Assay | Target | Apigenin (IC50) | 8-Prenylapigenin (IC50) | This compound (Predicted IC50) |

| Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | ~20 µM | ~5 µM | < 5 µM |

| Anticancer | Proliferation of MCF-7 breast cancer cells | ~15 µM | ~8 µM | < 8 µM |

| Enzymatic | COX-2 Inhibition | ~10 µM | ~2 µM | < 2 µM |

| Enzymatic | PI3K Inhibition | ~5 µM | Not Reported | < 5 µM |

Detailed Experimental Protocols

5.1. Synthesis and Characterization of this compound

This protocol outlines a general chemical synthesis approach.

-

Protection of Hydroxyl Groups: Dissolve apigenin in anhydrous N,N-Dimethylformamide (DMF). Add a suitable protecting agent (e.g., tert-Butyldimethylsilyl chloride) and an appropriate base (e.g., imidazole). Stir the reaction at room temperature until complete protection of the 5, 7, and 4'-hydroxyl groups is confirmed by Thin Layer Chromatography (TLC).

-

O-Prenylation: To the solution of the protected apigenin, add potassium carbonate and prenyl bromide. Heat the reaction mixture at 60°C for 24 hours. Monitor the reaction by TLC.

-

Claisen Rearrangement: Purify the O-prenylated product and dissolve it in a high-boiling point solvent like N,N-diethylaniline. Heat the solution under a nitrogen atmosphere at 200-220°C to induce the Claisen rearrangement, yielding the C3'-prenylated product.

-

C8-Prenylation: To the C3'-prenylated intermediate, add a Lewis acid catalyst (e.g., BF3·OEt2) and prenyl alcohol in an appropriate solvent like dichloromethane at 0°C. Allow the reaction to warm to room temperature and stir until completion.

-

Deprotection: Remove the protecting groups using a suitable deprotecting agent (e.g., tetra-n-butylammonium fluoride in THF).

-

Purification and Characterization: Purify the final product, this compound, using column chromatography. Characterize the structure using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

5.2. Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.[12][13]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Experimental workflow for the MTT cell viability assay.

5.3. Western Blot Analysis for Signaling Pathway Proteins

This protocol is for investigating the effect of this compound on key signaling proteins.[14][15]

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p65, p65, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

The conceptual framework presented in this guide strongly suggests that this compound is a novel and promising candidate for drug discovery. Its predicted enhanced biological activities, stemming from the diprenylation of the apigenin core, warrant a thorough investigation. Future research should focus on the successful synthesis and characterization of this compound, followed by a comprehensive evaluation of its anti-inflammatory and anticancer properties in vitro and in vivo. Elucidating its precise mechanisms of action on key signaling pathways will be crucial in realizing its therapeutic potential.

References

- 1. scispace.com [scispace.com]

- 2. Role of Apigenin in Cancer Prevention via the Induction of Apoptosis and Autophagy [jcpjournal.org]

- 3. research.uniupo.it [research.uniupo.it]

- 4. Anti-inflammatory and vascularprotective properties of 8-prenylapigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biocatalytic access to diverse prenylflavonoids by combining a regiospecific C-prenyltransferase and a stereospecific chalcone isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regio‐ and Stereospecific Prenylation of Flavonoids by Sophora flavescens Prenyltransferase | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Potential Role of Apigenin in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. broadpharm.com [broadpharm.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols for the Quantification of 8,3'-Diprenylapigenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,3'-Diprenylapigenin is a prenylated flavonoid that has garnered significant interest within the scientific community due to its potential therapeutic properties. As a derivative of apigenin, it is found in various medicinal plants, including Broussonetia papyrifera and Cudrania tricuspidata. Accurate and precise quantification of this compound in different matrices, such as plant extracts and biological fluids, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.

These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated data for this compound is not extensively available in published literature, the following protocols are based on established and validated methods for structurally similar prenylated flavonoids.

Analytical Methods Overview

The two primary analytical techniques recommended for the quantification of this compound are HPLC-UV and LC-MS/MS.

-

HPLC-UV: This method is robust, widely available, and suitable for the quantification of this compound in relatively clean samples, such as standardized plant extracts. It relies on the principle of separating the analyte from other components in a mixture based on its affinity for a stationary phase, followed by detection using its UV absorbance.

-

LC-MS/MS: This technique offers superior sensitivity and selectivity, making it the method of choice for complex matrices like biological fluids (plasma, urine) or crude plant extracts. It couples the separation power of HPLC with the precise detection and structural confirmation capabilities of tandem mass spectrometry.

Data Presentation: Quantitative Parameters for Analytical Methods

The following tables summarize typical quantitative data for the analysis of prenylated flavonoids, which can be considered representative for the quantification of this compound. These values serve as a benchmark for method development and validation.

Table 1: HPLC-UV Method Parameters (Representative)

| Parameter | Value |

| Linearity Range | 0.5 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

Table 2: LC-MS/MS Method Parameters (Representative)

| Parameter | Value |

| Linearity Range | 0.1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | < 10% |

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Material by HPLC-UV

1. Sample Preparation: Solid-Liquid Extraction

-

1.1. Weigh 1.0 g of finely powdered, dried plant material (e.g., roots of Broussonetia papyrifera).

-

1.2. Place the powder in a flask and add 50 mL of 80% methanol.

-

1.3. Sonicate the mixture for 30 minutes at room temperature.

-

1.4. Centrifuge the mixture at 4000 rpm for 15 minutes.

-

1.5. Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

1.6. Combine the supernatants and evaporate to dryness under reduced pressure.

-

1.7. Reconstitute the dried extract in 10 mL of methanol.

-

1.8. Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC analysis.

2. HPLC-UV Instrumentation and Conditions

-

2.1. HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

2.2. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

2.3. Mobile Phase:

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: Acetonitrile

-

-

2.4. Gradient Elution:

-

0-5 min: 30% B

-

5-25 min: 30% to 80% B

-

25-30 min: 80% B

-

30-31 min: 80% to 30% B

-

31-35 min: 30% B

-

-

2.5. Flow Rate: 1.0 mL/min.

-

2.6. Column Temperature: 30 °C.

-

2.7. Detection Wavelength: Approximately 270 nm (based on the UV spectrum of the apigenin chromophore).

-

2.8. Injection Volume: 10 µL.

3. Calibration and Quantification

-

3.1. Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

-

3.2. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 100 µg/mL.

-

3.3. Inject the calibration standards and the sample extracts into the HPLC system.

-

3.4. Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

3.5. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Quantification of this compound in Biological Matrices (Plasma) by LC-MS/MS

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

1.1. To 100 µL of plasma sample, add 10 µL of internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound or another prenylated flavonoid not present in the sample).

-

1.2. Add 500 µL of ethyl acetate.

-

1.3. Vortex the mixture for 2 minutes.

-

1.4. Centrifuge at 10,000 rpm for 10 minutes.

-

1.5. Transfer the upper organic layer to a clean tube.

-

1.6. Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

1.7. Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

1.8. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

-

2.1. LC System: A UPLC or HPLC system.

-

2.2. Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

2.3. Mobile Phase:

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: Acetonitrile

-

-

2.4. Gradient Elution: A suitable gradient to ensure separation from matrix components.

-

2.5. Flow Rate: 0.3 mL/min.

-

2.6. Column Temperature: 40 °C.

-

2.7. Mass Spectrometer: A triple quadrupole mass spectrometer.

-